molecular formula C12H16O2 B2768298 3,5-Dimethyl-4-propoxybenzaldehyde CAS No. 210057-00-4

3,5-Dimethyl-4-propoxybenzaldehyde

Cat. No.: B2768298
CAS No.: 210057-00-4
M. Wt: 192.258
InChI Key: TUHCHBABZCTPQT-UHFFFAOYSA-N
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Scientific Research Applications

3,5-Dimethyl-4-propoxybenzaldehyde has various applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dimethyl-4-hydroxybenzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Chemical Reactions Analysis

3,5-Dimethyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-propoxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as tyrosinase, by competing with substrates like L-3,4-dihydroxyphenylalanine (L-DOPA) for binding sites . This competitive inhibition can affect the oxidation processes catalyzed by these enzymes.

Comparison with Similar Compounds

3,5-Dimethyl-4-propoxybenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

IUPAC Name

3,5-dimethyl-4-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHCHBABZCTPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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